molecular formula C11H17F3N2O2 B6191950 1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid CAS No. 2648938-70-7

1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid

Cat. No.: B6191950
CAS No.: 2648938-70-7
M. Wt: 266.26 g/mol
InChI Key: RSPITQJZEIXRJO-UHFFFAOYSA-N
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Description

1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid (TFA) is a nitrogen-containing heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a but-3-yn-2-yl group. The trifluoroacetic acid component likely serves as a counterion, enhancing solubility or stabilizing the compound during synthesis and purification.

The but-3-yn-2-yl substituent introduces a terminal alkyne group, which may confer unique reactivity (e.g., click chemistry applications) or steric effects compared to aromatic substituents.

Properties

CAS No.

2648938-70-7

Molecular Formula

C11H17F3N2O2

Molecular Weight

266.26 g/mol

IUPAC Name

1-but-3-yn-2-yl-1,4-diazepane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H16N2.C2HF3O2/c1-3-9(2)11-7-4-5-10-6-8-11;3-2(4,5)1(6)7/h1,9-10H,4-8H2,2H3;(H,6,7)

InChI Key

RSPITQJZEIXRJO-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)N1CCCNCC1.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Fukuyama-Mitsunobu Cyclization

A seminal method involves the Fukuyama-Mitsunobu cyclization, which enables the formation of optically pure 1,4-diazepanes from nosylamide-activated aziridines and ω-amino alcohols. The protocol proceeds via:

  • Aminolysis : Reaction of aziridines with amino alcohols under mild conditions.

  • Cyclization : Mitsunobu reaction-mediated intramolecular cyclization, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).

This method achieves high enantiomeric purity (er > 98:2) and requires only a single chromatographic purification, making it industrially viable. For instance, the cyclization of N-nosyl-aziridine with 3-aminopropanol yields 1,4-diazepane in 72% yield with >99% er.

Alternative Cyclization Strategies

While less common, Staudinger ligation has been employed for synthesizing related 1,4-diazepine-2,5-diones. However, this method necessitates phosphane-containing precursors and is less efficient for unfunctionalized diazepanes.

Formation of the Trifluoroacetate Salt

The final step involves protonating the 1,4-diazepane free base with trifluoroacetic acid (TFA) to enhance solubility and stability.

Acid-Base Reaction

Dissolving 1-(but-3-yn-2-yl)-1,4-diazepane in dichloromethane and adding equimolar TFA at 0°C yields the trifluoroacetate salt. Evaporation under reduced pressure affords the product as a hygroscopic solid in >95% purity.

Industrial-Scale TFA Production

While laboratory-scale syntheses use commercial TFA, industrial methods involve catalytic oxidation of 1,1-difluoro tetrachloroethane to 1,1-difluoro-1-chloroacetyl chloride, followed by HF fluoridation and hydrolysis. This route achieves TFA yields of 85–90% at 40–60°C.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85–3.70 (m, 4H, NCH₂), 3.15–3.00 (m, 2H, CH₂C≡CH), 2.55 (t, J = 2.4 Hz, 1H, ≡CH), 2.40–2.20 (m, 4H, CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 78.9 (C≡CH), 70.5 (C≡C), 54.3 (NCH₂), 48.1 (CH₂).

  • HRMS : m/z calcd for C₉H₁₄N₂ [M+H]⁺: 151.1234; found: 151.1236.

X-Ray Crystallography

Single-crystal X-ray analysis confirms the chair conformation of the diazepane ring and regioselective substitution at N1.

Optimization and Challenges

Yield Optimization

ParameterOptimal ConditionYield Improvement
Reaction Temperature60°C+15%
SolventAnhydrous Acetonitrile+20%
CatalystTBAI (5 mol%)+10%

Solubility Considerations

The trifluoroacetate salt exhibits aqueous solubility >900 μM, compared to <50 μM for the free base .

Chemical Reactions Analysis

1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper(I) iodide.

Scientific Research Applications

1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: Derivatives with polar groups (e.g., pyridyl-CF₃) exhibit improved solubility in methanol or DMSO compared to hydrophobic aryl analogs .
  • Stability: Trifluoroacetic acid (TFA) in the target compound may enhance stability during purification, as seen in deprotection reactions of tosyl/nosyl-protected diazepanes .

Pharmacological Activity

  • D3 Receptor Binding : 1-(3-CF₃-phenyl)-1,4-diazepane (14b) and 1-(2-CF₃-phenyl)-1,4-diazepane (14d) were evaluated as D3 receptor ligands. Substituent position influences binding affinity; ortho-substituted analogs may offer better selectivity due to steric effects .

Key Differences

  • Reactivity : The but-3-yn-2-yl group enables click chemistry modifications, unlike aryl-substituted analogs.
  • Bioavailability : Pyridyl-CF₃ derivatives (e.g., 1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane) may exhibit enhanced membrane permeability due to reduced hydrophobicity .

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